![molecular formula C14H10N2O B3051932 1h-Indol-3-yl(pyridin-3-yl)methanone CAS No. 37128-48-6](/img/structure/B3051932.png)
1h-Indol-3-yl(pyridin-3-yl)methanone
Overview
Description
“1h-Indol-3-yl(pyridin-3-yl)methanone” is a synthetic compound that belongs to the group of synthetic cannabinoids . It has a molecular formula of C19H20N2O and a molecular weight of 292.3749 g/mol . The compound is part of a larger class of organic compounds known as 3-alkylindoles .
Synthesis Analysis
Indole derivatives have been synthesized for a variety of purposes due to their diverse biological activities . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular structure of “1h-Indol-3-yl(pyridin-3-yl)methanone” includes a pentyl group attached to an indole moiety, which is then attached to a pyridine moiety via a methanone group .Chemical Reactions Analysis
Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to interest in synthesizing a variety of indole derivatives .Scientific Research Applications
- For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- Other derivatives demonstrated potency against Coxsackie B4 virus .
- Although direct studies on 1H-indol-3-yl(pyridin-3-yl)methanone are scarce, its structure warrants investigation as a potential anti-HIV agent .
Antiviral Activity
Anti-HIV Potential
Antitubercular Activity
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that indole derivatives, including 1h-Indol-3-yl(pyridin-3-yl)methanone, may have significant effects at the molecular and cellular levels.
Future Directions
The future directions for “1h-Indol-3-yl(pyridin-3-yl)methanone” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . For instance, compound 7d, a similar compound, has been suggested as a potential agent for the further development of tubulin polymerization inhibitors .
properties
IUPAC Name |
1H-indol-3-yl(pyridin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14(10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-9,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXSFCQXFHXFGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301415 | |
Record name | 1h-indol-3-yl(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Indol-3-yl(pyridin-3-yl)methanone | |
CAS RN |
37128-48-6 | |
Record name | NSC143229 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1h-indol-3-yl(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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